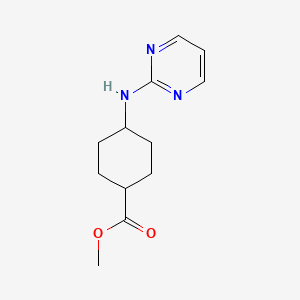
Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a pyrimidine-based molecule that exhibits promising biological activities, making it a subject of interest for researchers in various fields.
Mecanismo De Acción
The mechanism of action of Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. The compound has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer, and to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent. The compound has also been shown to increase the levels of antioxidant enzymes such as SOD and catalase, indicating its potential as an antioxidant agent. In addition, the compound has been shown to reduce the levels of glucose and triglycerides in diabetic animals, indicating its potential as an anti-diabetic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize, and its synthesis method is well-established. The compound exhibits promising biological activities, making it a subject of interest in various fields of research. However, the compound has some limitations for lab experiments. The compound is relatively unstable and prone to degradation, which can affect its biological activity. In addition, the compound has low solubility in water, which can limit its application in some assays.
Direcciones Futuras
There are several future directions for the research on Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate. One direction is to further investigate the compound's mechanism of action and its effects on different cellular signaling pathways. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Furthermore, the compound's potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation, can be further explored. Finally, the compound's pharmacokinetic and pharmacodynamic properties can be studied to determine its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate involves the reaction of 2-aminopyrimidine with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced using sodium borohydride to yield the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as the solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate has shown potential therapeutic applications in various fields of research. The compound exhibits anti-inflammatory, antioxidant, and anticancer activities, making it a subject of interest in the development of new drugs. The compound has been studied for its effects on different types of cancer, including breast, lung, and liver cancer, and has shown promising results in inhibiting cancer cell growth and inducing apoptosis.
Propiedades
IUPAC Name |
methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11(16)9-3-5-10(6-4-9)15-12-13-7-2-8-14-12/h2,7-10H,3-6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERXDNIYSNIGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

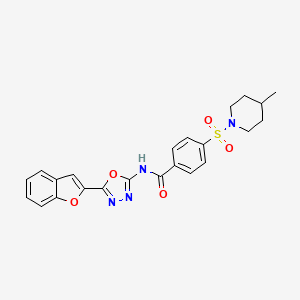
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2473898.png)
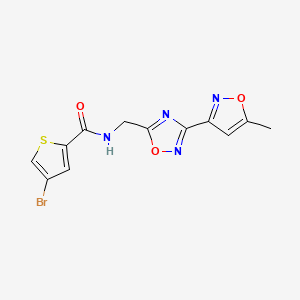
![3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2473900.png)
![[Methyl-(3-nitro-benzyl)-amino]-acetic acid](/img/structure/B2473901.png)
![N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2473903.png)
![{(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B2473904.png)
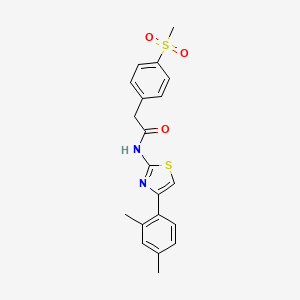
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2473908.png)
![4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2473911.png)
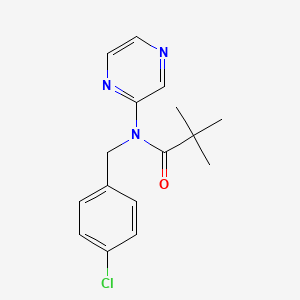
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid](/img/structure/B2473913.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide](/img/structure/B2473917.png)
![4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2473919.png)